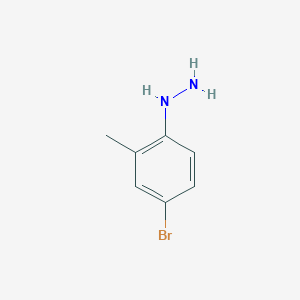

(4-Bromo-2-methylphenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTBVNWEWUHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395521 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56056-25-8 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Bromo-2-methylphenyl)hydrazine

Abstract

(4-Bromo-2-methylphenyl)hydrazine and its salts are pivotal chemical intermediates, particularly valued in the synthesis of complex heterocyclic structures foundational to medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, established synthetic protocols, and key applications. Emphasis is placed on the mechanistic rationale behind its synthesis and its utility as a precursor in reactions such as the Fischer indole synthesis. Furthermore, this document outlines critical safety, handling, and storage protocols to ensure its effective and safe utilization in a research and development setting.

Introduction to Substituted Hydrazines

Substituted arylhydrazines are a cornerstone of modern organic synthesis. The introduction of varied functional groups onto the phenylhydrazine scaffold allows for precise tuning of electronic properties and steric hindrance, which in turn governs the reactivity and ultimate structure of the resulting products. The hydrazine moiety (-NHNH2) is a potent binucleophilic reagent, enabling the construction of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals.[1]

This compound, specifically, incorporates a bromine atom and a methyl group. The bromine atom, a halogen, serves as a useful synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) and can influence the regioselectivity of cyclization reactions. The ortho-methyl group provides steric bulk that can direct reaction pathways and modify the conformation of the final products. This unique substitution pattern makes it a valuable building block for creating highly specialized molecules.[2]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are prerequisites for its successful application in synthesis. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is most commonly supplied and used as its hydrochloride salt for improved stability.

Table 1: Chemical Identifiers and Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 56056-25-8 | [3] |

| Molecular Formula | C₇H₉BrN₂ | [4] |

| Molecular Weight | 201.06 g/mol | [4] |

| Hydrochloride Salt Name | This compound hydrochloride | - |

| Hydrochloride Salt CAS No. | 858209-27-5 | [5] |

| Hydrochloride Salt Formula | C₇H₁₀BrClN₂ | [6] |

| Hydrochloride Salt MW | 237.52 g/mol | [6][7] |

| Appearance | White to light yellow/red powder or crystal | [8] |

| Melting Point | 230 °C (decomposes) (for HCl salt) | [8] |

| Purity (Typical) | >95% | [5] |

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable method for synthesizing arylhydrazines is through the reduction of a corresponding diazonium salt. This multi-step process is a classic transformation in organic chemistry that requires careful control of reaction conditions.

General Synthetic Workflow

The overall transformation from the starting aniline to the final hydrazine product can be visualized as a three-stage process: diazotization, reduction, and purification.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Protocol: Synthesis of 5-Bromo-7-methyl-indole derivative

-

Dissolve this compound hydrochloride and an appropriate ketone (e.g., cyclohexanone) in a suitable acidic solvent, such as glacial acetic acid or ethanol with a catalytic amount of H₂SO₄. [9]2. Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole product.

-

The solid can be collected by filtration and purified by column chromatography or recrystallization.

-

Self-Validation and Trustworthiness: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction temperature. [10]The ortho-methyl group in the starting hydrazine can sterically influence the-[3][3]sigmatropic rearrangement, potentially favoring one regioisomeric product over another if an unsymmetrical ketone is used. The bromine atom remains on the final indole scaffold, providing a reactive site for further functionalization in drug development programs. [11]

Safety, Handling, and Storage

This compound and its parent class of compounds are reactive and possess significant toxicity. [12]Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ |

| Serious Eye Damage | H318: Causes serious eye damage | 腐 |

| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ |

| Carcinogenicity | H351: Suspected of causing cancer | ⚕️ |

Data sourced from reference.[3]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [13]* Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles or a face shield. [13]* Avoid all contact with skin and eyes. Do not ingest. [13]* Wash hands thoroughly after handling. [13]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13]* The hydrochloride salt is generally more stable than the free base. Some suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen) as the compound can be air-sensitive and hygroscopic. [8]* Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste material and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste. [13]

Conclusion

This compound is a highly valuable, albeit hazardous, chemical intermediate. Its specific substitution pattern offers unique advantages for the synthesis of complex molecular architectures, particularly in the construction of indole and other heterocyclic rings. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of chemical science.

References

-

Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center URL: [Link]

-

Title: (4-Bromo-3-methylphenyl)hydrazine, HCl, min 97%, 5 grams Source: CP Lab Safety URL: [Link]

-

Title: chemical label this compound Source: GHS Hazard Statements URL: [Link]

-

Title: Optimizing Organic Synthesis: The Role of 4-Bromophenylhydrazine Hydrochloride Source: LinkedIn URL: [Link]

- Title: CN102382010A - Preparation process for 4- bromo phenyl hydrazine Source: Google Patents URL

- Title: CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride Source: Google Patents URL

-

Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

-

Title: (2-Bromo-4-methylphenyl)hydrazine hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

-

Title: The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity Source: MDPI URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis Pvt. Ltd. URL: [Link]

-

Title: (4-Bromo-3-methylphenyl)hydrazine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL) Source: LookChem URL: [Link]

-

Title: Fischer Indole Synthesis Source: ResearchGate URL: [Link]

-

Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

-

Title: Fischer Indole Synthesis Source: YouTube URL: [Link]

-

Title: The Fischer Indole Synthesis Source: SciSpace by Typeset URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL)-HYDRAZINE | lookchem [lookchem.com]

- 3. chemical-label.com [chemical-label.com]

- 4. (4-Bromo-3-methylphenyl)hydrazine | C7H9BrN2 | CID 3818726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 858209-27-5 this compound hydrochloride AKSci 8064CW [aksci.com]

- 6. (2-Bbromo-4-methylphenyl)hydrazine hydrochloride | C7H10BrClN2 | CID 16495248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 156941-61-6|(2-Bbromo-4-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. scispace.com [scispace.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A-Technical-Guide-to-the-Synthesis-of-(4-Bromo-2-methylphenyl)hydrazine-hydrochloride

Abstract

(4-Bromo-2-methylphenyl)hydrazine hydrochloride is a pivotal reagent in synthetic organic chemistry, most notably as a precursor for the celebrated Fischer indole synthesis, which provides access to a vast array of indole derivatives integral to pharmaceuticals and natural products.[1][2] This guide provides a comprehensive, in-depth protocol for the preparation of this compound hydrochloride from 4-bromo-2-methylaniline. The synthesis proceeds via a classical two-step, one-pot reaction sequence involving low-temperature diazotization followed by in-situ reduction using stannous chloride. We will explore the mechanistic underpinnings of each step, offer field-tested insights for procedural optimization, and detail the necessary safety precautions and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for accessing this valuable synthetic building block.

Introduction and Strategic Importance

Arylhydrazines are a cornerstone of heterocyclic chemistry. Among them, this compound hydrochloride serves as a highly versatile intermediate. Its primary utility lies in its role as a key reactant in the Fischer indole synthesis, a robust acid-catalyzed reaction that constructs the indole ring system from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2][3] The substituents on the phenylhydrazine ring—in this case, bromine and a methyl group—are strategically incorporated into the final indole product, allowing for the synthesis of specifically functionalized molecules. These indole derivatives are ubiquitous in pharmacologically active compounds, including antimigraine agents of the triptan class.[2]

The synthesis described herein is a classic, scalable, and cost-effective method. It begins with the diazotization of a primary aromatic amine, 4-bromo-2-methylaniline, to form an aryl diazonium salt. This highly reactive intermediate is then reduced to the corresponding arylhydrazine.[4][5] The final product is isolated as a stable hydrochloride salt, which improves handling and shelf-life compared to the free base.

Synthetic Pathway and Mechanism

The conversion of 4-bromo-2-methylaniline to this compound hydrochloride is achieved in two primary stages within a single reaction vessel:

-

Diazotization: The primary amine (4-bromo-2-methylaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a strictly controlled low temperature (0–5 °C). This yields a reactive aryl diazonium salt.[6][7]

-

Reduction: The diazonium salt is then reduced to the target hydrazine using a suitable reducing agent. Stannous chloride (SnCl₂) in concentrated HCl is a common and effective choice for this transformation.[4][5]

The overall reaction is as follows:

Mechanistic Rationale

-

Diazotization: The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid under acidic conditions.[8] The lone pair of the primary amine attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydration to form the stable N≡N triple bond of the diazonium group.[6][8] Maintaining a temperature between 0–5 °C is critical, as aryl diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[7]

-

Reduction with Stannous Chloride: Tin(II) chloride is a mild reducing agent capable of reducing the diazonium salt to the corresponding hydrazine.[5] The reaction proceeds in a highly acidic medium, and the product precipitates from the cold reaction mixture as the hydrochloride salt, which is sparingly soluble in concentrated HCl.[9] This insolubility facilitates its isolation from the reaction medium.

Workflow and Mechanistic Diagrams

Materials and Safety

Reagent & Equipment Table

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Supplier Notes |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 1.86 g (10 mmol) | >98% Purity |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | ACS Grade |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 6.77 g (30 mmol) | ACS Grade |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~25 mL | ~37% w/w |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~20 mL | - |

| Ethanol or Heptane/Ether | - | - | ~20 mL | For washing |

| Equipment | ||||

| 250 mL 3-neck round-bottom flask | ||||

| Mechanical/Magnetic Stirrer | ||||

| Thermometer (-10 to 100 °C) | ||||

| Dropping Funnel | ||||

| Ice-salt bath | ||||

| Büchner funnel and filter flask |

Safety and Handling

This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

4-Bromo-2-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and serious eye irritation.[11] Avoid breathing dust and ensure adequate ventilation.[12]

-

Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood to avoid inhaling corrosive vapors.

-

Stannous Chloride: Harmful if swallowed. Causes skin and eye irritation.

-

Aryl Diazonium Salts (Intermediate): Potentially explosive, especially when dry. NEVER isolate the diazonium salt intermediate. The procedure is designed for its in-situ conversion.

Detailed Experimental Protocol

This protocol is based on established procedures for the diazotization of anilines followed by stannous chloride reduction.[4]

Step 1: Preparation of the Diazonium Salt Solution (0–5 °C)

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-2-methylaniline (1.86 g, 10 mmol).

-

Add concentrated hydrochloric acid (10 mL) and stir to dissolve the aniline. The corresponding aniline hydrochloride may precipitate. Add ~10 g of crushed ice to the mixture.

-

Immerse the flask in an ice-salt bath to cool the internal temperature to 0 °C. Maintain this temperature range (0–5 °C) throughout the addition of sodium nitrite.

-

Causality Insight: Low temperature is crucial to prevent the premature decomposition of the diazonium salt and to minimize side reactions, such as the formation of phenols.[7]

-

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL) and cool the solution in an ice bath.

-

Transfer the cold sodium nitrite solution to a dropping funnel. Add it dropwise to the stirred aniline hydrochloride suspension over 20-30 minutes. Ensure the temperature does not rise above 5 °C.

-

Self-Validation: The reaction can be monitored for completion. A slight excess of nitrous acid can be checked with starch-iodide paper (a drop of the reaction mixture turns the paper blue). Avoid a large excess.

-

-

After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution at 0–5 °C for an additional 15 minutes.

Step 2: Reduction to the Hydrazine Hydrochloride (0–10 °C)

-

In a separate flask, prepare a cold solution of the reducing agent by dissolving stannous chloride dihydrate (6.77 g, 30 mmol) in concentrated hydrochloric acid (15 mL). Cool this solution to 0 °C in an ice bath.

-

Add the cold stannous chloride solution dropwise to the vigorously stirred diazonium salt solution. A thick, white precipitate of the hydrazine hydrochloride salt will form. Maintain the temperature below 10 °C during the addition.

-

Causality Insight: The product is sparingly soluble in cold, concentrated HCl, causing it to precipitate out of the solution, which drives the reaction to completion and simplifies isolation.[9]

-

-

Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours, or let it stand in a refrigerator overnight to ensure complete precipitation.[4]

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold brine (~10 mL) to remove inorganic salts, followed by a cold organic solvent like ethanol or a heptane/ether mixture (~10 mL) to remove non-polar impurities.[4]

-

Press the solid as dry as possible on the filter.

-

Transfer the white to off-white solid to a watch glass and dry it in a vacuum oven at 40–50 °C to a constant weight.

-

The typical yield for this procedure is in the range of 70-85%.

Characterization of the Product

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₁₀BrClN₂ |

| Molecular Weight | 237.52 g/mol [13] |

| Melting Point | ~210-215 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (br s, 3H, -NHNH₃⁺), ~7.4 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.2 (s, 3H, -CH₃). Note: Peaks may be broad due to proton exchange. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~145 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~17 (CH₃). |

| IR (KBr, cm⁻¹) | ~3200-2600 (N-H, C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~800 (C-Br stretch) |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Diazonium salt decomposition (temperature too high). 2. Incomplete precipitation. 3. Loss during washing. | 1. Strictly maintain temperature between 0-5 °C during diazotization. 2. Allow the final mixture to stand overnight in the cold. Add more conc. HCl if needed. 3. Use minimal amounts of pre-chilled washing solvents. |

| Dark/Oily Product | Formation of azo-coupling side products or phenols due to high temperature or incorrect stoichiometry. | Ensure slow, dropwise addition of NaNO₂ at low temperature. Verify stoichiometry of reagents. The product can be purified by recrystallization from methanol or ethanol if necessary.[4] |

| Reaction Fails to Initiate | Low acidity, preventing the formation of the nitrosonium ion. | Ensure sufficient concentrated HCl is used to form the aniline hydrochloride salt and to generate nitrous acid. |

Conclusion

The synthesis of this compound hydrochloride via diazotization of 4-bromo-2-methylaniline and subsequent reduction with stannous chloride is a robust and reliable method. By carefully controlling the reaction temperature and stoichiometry, this valuable intermediate can be prepared in high yield and purity. This guide provides the necessary procedural details, mechanistic rationale, and safety considerations to enable researchers to successfully synthesize this key building block for applications in pharmaceutical and heterocyclic chemistry.

References

-

Georg Thieme Verlag. (n.d.). Product Class 34: Arylhydrazines. Science of Synthesis. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved January 17, 2026, from [Link]

-

Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved January 17, 2026, from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 17, 2026, from [Link]

-

Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved January 17, 2026, from [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53495-53529. [Link]

-

Chem Help ASAP. (2020, January 21). diazonium ion formation mechanism [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Research Publish Journals. (2021). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of Interdisciplinary Research and Innovations, 9(1), 6-11. [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved January 17, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. youtube.com [youtube.com]

- 9. researchpublish.com [researchpublish.com]

- 10. 4-Bromo-2-methylaniline | 583-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. This compound hydrochloride [myskinrecipes.com]

Spectroscopic Characterization of (4-Bromo-2-methylphenyl)hydrazine: A Technical Guide to Prediction and Analysis

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of (4-Bromo-2-methylphenyl)hydrazine. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as an expert guide to the prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing comparisons with structurally similar compounds, we offer a robust analytical framework for researchers, scientists, and drug development professionals. This guide details the theoretical underpinnings of each spectroscopic technique, outlines standardized experimental protocols, and presents predicted spectral data to aid in the identification and characterization of this compound.

Introduction: The Analytical Challenge

This compound is a substituted aromatic hydrazine of interest in synthetic chemistry, potentially serving as a precursor for various heterocyclic compounds in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application and for ensuring the integrity of subsequent reactions. Spectroscopic methods remain the gold standard for such structural confirmation.

However, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this compound. This guide, therefore, takes a predictive and pedagogical approach. It is designed to empower researchers to:

-

Anticipate the key features of the NMR, IR, and MS spectra of this compound.

-

Interpret experimentally obtained spectra by providing a theoretically grounded reference.

-

Implement robust experimental protocols for acquiring high-quality spectroscopic data.

Our analysis is rooted in the fundamental principles of chemical spectroscopy and is supported by data from analogous compounds, thereby providing a scientifically rigorous foundation for the characterization of this molecule.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is the primary determinant of its spectroscopic signature. The arrangement of the methyl, bromo, and hydrazine substituents on the phenyl ring creates a unique electronic and vibrational environment.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The hydrazine group is also activating.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | The methyl group is attached to an aromatic ring. |

| NH, NH₂ | 3.5 - 5.5 | Broad Singlets (br s) | N/A | Amine protons are often broad and can exchange with solvent. |

| Ar-H (H3) | 6.8 - 7.0 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 | Ortho-coupled to H5, meta-coupled to H6. |

| Ar-H (H5) | 7.1 - 7.3 | Doublet (d) | J ≈ 8.5 | Ortho-coupled to H3. |

| Ar-H (H6) | 7.3 - 7.5 | Doublet (d) | J ≈ 2.5 | Meta-coupled to H3. |

Note: Chemical shifts are predicted for a CDCl₃ solvent and are subject to variation based on experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | 17 - 22 | Typical range for a methyl group on an aromatic ring. |

| C-Br (C4) | 110 - 120 | The carbon atom directly attached to bromine is shielded. |

| C-H (C3, C5, C6) | 115 - 135 | Aromatic carbons. |

| C-CH₃ (C2) | 130 - 140 | Aromatic carbon attached to the methyl group. |

| C-NHNH₂ (C1) | 145 - 155 | Aromatic carbon attached to the electron-donating hydrazine group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra involves the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C=C bonds, as well as the C-Br bond.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Hydrazine) | 3200 - 3400 | Medium, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C-H (Methyl) | 2850 - 2960 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-Br | 500 - 600 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic M+2 isotope pattern with approximately equal intensities for the ⁷⁹Br and ⁸¹Br isotopes.

-

Molecular Ion (M⁺): The predicted monoisotopic mass is approximately 199.9949 Da.[1] The mass spectrum should show two peaks of nearly equal intensity at m/z 200 and 202.

-

Key Fragmentation Pathways:

-

Loss of the NH₂ group (M - 16)

-

Loss of the N₂H₃ group (M - 31)

-

Loss of the methyl group (M - 15)

-

Loss of bromine (M - 79/81)

-

Figure 2: Predicted Key Fragmentation Pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile solid, direct insertion probe or gas chromatography (GC-MS) can be used.

-

Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is typically used to detect the ions.

Conclusion: A Framework for Characterization

While experimental spectra for this compound are not currently available in the public domain, this guide provides a robust framework for its spectroscopic characterization. By understanding the predicted NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The principles and predictive methodologies detailed herein are broadly applicable to the structural elucidation of novel organic molecules, underscoring the synergy between theoretical knowledge and experimental practice in modern chemical research.

References

Sources

In-depth Technical Guide on the Solubility of (4-Bromo-2-methylphenyl)hydrazine in Common Organic Solvents

Introduction

(4-Bromo-2-methylphenyl)hydrazine is a key chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and other specialized organic compounds. Its molecular structure lends itself to a variety of chemical transformations, making it a versatile building block for medicinal chemists and process development scientists. A fundamental understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up.

Theoretical Underpinnings of Solubility

The solubility of a solid organic compound in a liquid solvent is dictated by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation[1]. The dissolution process involves the disruption of intermolecular forces within the solute crystal lattice and within the bulk solvent, followed by the formation of new solute-solvent interactions. The overall solubility is a function of the balance of these energy changes.

Molecular Structure Analysis of this compound:

The solubility behavior of this compound is a direct consequence of its molecular architecture, which contains both non-polar and polar functionalities:

-

Non-Polar Moieties: The aromatic phenyl ring, the covalently bonded bromine atom, and the methyl group are all non-polar and contribute to the molecule's lipophilicity. These regions of the molecule will interact favorably with non-polar solvents through London dispersion forces.

-

Polar Functional Group: The hydrazine (-NHNH₂) group is polar and possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This group is responsible for the molecule's hydrophilic character and will interact strongly with polar solvents.

The interplay between these competing characteristics determines the compound's affinity for solvents of varying polarities. Aromatic hydrazines are generally characterized as being poorly soluble in water but exhibiting greater solubility in organic solvents[2]. For instance, the related compound 4-bromophenylhydrazine is reported to be soluble in ethanol, diethyl ether, and chloroform, but has low solubility in water[3]. The hydrochloride salt of a similar analogue, 2-methylphenylhydrazine, is described as being soluble in water and various organic solvents, which highlights the significant impact that salt formation can have on aqueous solubility[4].

Predicted Qualitative Solubility Profile

Based on the structural features of this compound and the known solubility of related compounds, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in synthesis and purification.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The large, non-polar brominated phenyl ring dominates the molecule's character, leading to poor interactions with the highly polar water network. Aromatic hydrazines are noted for their low water solubility[2]. |

| Methanol | Polar Protic | Soluble | Methanol's hydroxyl group can effectively hydrogen bond with the hydrazine moiety, while its small alkyl chain can interact with the non-polar regions of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for compounds with mixed polarity. The analogous 4-bromophenylhydrazine is soluble in ethanol[3]. |

| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor, and its overall polarity is suitable for solvating both the polar and non-polar parts of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide array of organic compounds with moderate polarity. |

| Diethyl Ether | Non-polar (with polar character) | Soluble | The ether oxygen can accept hydrogen bonds from the hydrazine group, and the ethyl groups provide a non-polar environment. 4-bromophenylhydrazine is soluble in ether[3]. |

| Toluene | Non-polar | Soluble | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the phenyl ring of the solute. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | The highly non-polar nature of hexane makes it a poor solvent for the polar hydrazine functional group, resulting in low solubility. |

Experimental Protocol for Solubility Determination

To move beyond qualitative predictions, a rigorous experimental determination of solubility is essential. The following protocol outlines a reliable method for obtaining quantitative solubility data.

Materials and Instrumentation

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or heating block

-

Calibrated positive displacement pipettes

-

Vials with PTFE-lined caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Slurry: Add an excess amount of solid this compound to a tared vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation. Record the mass of the solid added.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the vial at the same temperature to facilitate separation.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove any particulate matter.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Construct a calibration curve from the standard solutions. Use the response of the diluted sample to determine its concentration. The solubility of this compound in the solvent is then calculated, taking into account the dilution factor.

Safety and Handling

Hydrazine derivatives can be toxic and should be handled with appropriate safety precautions. It is imperative to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Always consult the material safety data sheet (MSDS) for detailed information on hazards, handling, and disposal.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust qualitative understanding can be derived from its molecular structure and comparison with related compounds. This guide provides a scientifically grounded predictive framework for its solubility in a range of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol herein offers a reliable method for their determination. This knowledge is critical for the effective utilization of this important chemical intermediate in research and development.

References

-

ChemBK. 4-Bromophenyl hydrazide - Introduction. [Link]

-

IndiaMART. 4-Bromo Phenyl Hydrazine Hydrochloride. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Wikipedia. Hydrazines. [Link]

-

ACS Publications. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. [Link]

-

LookChem. CAS No.622-88-8,4-Bromophenylhydrazine hydrochloride Suppliers. [Link]

-

TJK Speciality N Fine Chemicals. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE. [Link]

- Google Patents.

-

ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

-

PubChem. Hydrazine. [Link]

-

NCBI. TABLE 3-2, Physical and Chemical Properties of Hydrazines. [Link]

-

PubMed. Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. [Link]

-

Wikipedia. Phenylhydrazine. [Link]

-

PubChem. Phenylhydrazine. [Link]

-

MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

ChemBK. Methylhydrazine and its salts. [Link]

Sources

A Technical Guide to the Fischer Indole Synthesis: Mechanistic Insights into the Cyclization of (4-Bromo-2-methylphenyl)hydrazine

This technical guide provides an in-depth exploration of the Fischer indole synthesis, a foundational reaction in heterocyclic chemistry. We will dissect the core mechanism of this reaction with a specific focus on the use of (4-Bromo-2-methylphenyl)hydrazine as the starting material. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this classic yet powerful indole synthesis.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This aromatic heterocyclic scaffold is a cornerstone in numerous pharmaceuticals, agrochemicals, and natural products, making a thorough understanding of its synthesis critical for modern drug discovery and development.[3][4] The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[3]

The electronic properties of substituents on the phenylhydrazine ring play a pivotal role in the efficiency and outcome of the synthesis.[3] This guide will specifically examine the synthesis using this compound, detailing how the interplay between the electron-withdrawing bromo group and the electron-donating methyl group influences the reaction mechanism.

The Core Mechanism: A Step-by-Step Analysis

The Fischer indole synthesis is a sophisticated sequence of acid-mediated transformations.[5] The overall mechanism can be broken down into several key stages, each influenced by the electronic nature of the substituents on the phenylhydrazine ring.

Step 1: Formation of the Phenylhydrazone

The synthesis begins with the condensation of this compound with an aldehyde or ketone in the presence of an acid catalyst.[2][5] This reaction forms the corresponding (4-Bromo-2-methylphenyl)hydrazone. This step is often performed in situ, meaning the hydrazone is not isolated before proceeding to the next stage.[3]

Step 2: Tautomerization to the Ene-hydrazine

The newly formed hydrazone undergoes a crucial acid-catalyzed tautomerization to its more reactive enamine isomer, also known as an 'ene-hydrazine'.[1][6] The equilibrium between the hydrazone and the ene-hydrazine is a critical prelude to the main rearrangement step.

Step 3: The[3][3]-Sigmatropic Rearrangement

Following protonation of the ene-hydrazine, the reaction proceeds through its characteristic and rate-determining step: a[3][3]-sigmatropic rearrangement.[1][6][7] This concerted pericyclic reaction results in the cleavage of the N-N bond and the formation of a new C-C bond, leading to a di-imine intermediate.[1][5]

The substituents on the phenyl ring significantly influence this step. The electron-donating 2-methyl group increases the electron density of the ring, which can facilitate the rearrangement. Conversely, the electron-withdrawing 4-bromo group can have a deactivating effect. The overall effect is a balance of these opposing electronic influences.

Step 4: Rearomatization and Cyclization

The di-imine intermediate rapidly undergoes rearomatization to form a more stable aniline derivative.[8] This is followed by an intramolecular attack of the aniline nitrogen onto the imine carbon, forming a five-membered ring and yielding a cyclic aminoacetal or aminal.[1][6]

Step 5: Elimination of Ammonia and Final Product Formation

In the final stage, the cyclic aminal, under acidic conditions, eliminates a molecule of ammonia to generate the energetically favorable aromatic indole ring.[1][6] In the case of this compound reacting with a generic ketone like acetone, the final product is 6-bromo-2,3,7-trimethylindole. The position of the substituents on the final indole product is a direct consequence of the initial substitution pattern of the phenylhydrazine. Specifically, the ortho-substituent (the methyl group in this case) will always be located at the C7 position of the indole ring.[8]

Below is a diagram illustrating the mechanistic pathway:

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of a substituted indole using this compound.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |

| This compound | 201.06 | 10 | 1.0 |

| Acetone | 58.08 | 12 | 1.2 |

| Polyphosphoric Acid (PPA) | N/A | Catalyst | N/A |

| Ethanol | 46.07 | Solvent | N/A |

| Ethyl Acetate | 88.11 | Solvent | N/A |

| Saturated Sodium Bicarbonate Solution | N/A | Quenching | N/A |

| Anhydrous Sodium Sulfate | 142.04 | Drying Agent | N/A |

Step-by-Step Procedure

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and acetone (1.2 eq.) in ethanol. Add a few drops of glacial acetic acid to catalyze the reaction.[9] Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).[3]

-

Indolization: After hydrazone formation is complete, carefully add polyphosphoric acid (PPA) to the reaction mixture. Heat the mixture to 80-100°C and maintain this temperature for 2-4 hours, continuing to monitor the reaction's progress by TLC.[2][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure substituted indole.[3]

Below is a diagram illustrating the experimental workflow:

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its ability to generate the vital indole scaffold from readily available starting materials ensures its continued relevance in modern chemical synthesis. By understanding the intricate mechanistic details and the influence of substituents, as demonstrated with this compound, researchers can effectively harness this reaction to create a diverse array of complex molecules for various applications, from pharmaceuticals to materials science. The judicious choice of acid catalyst, whether a Brønsted acid like HCl or a Lewis acid like ZnCl₂, is also crucial for optimizing reaction conditions and yields.[1][2]

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52695-52731. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

National Center for Biotechnology Information. Indole synthesis: a review and proposed classification. [Link]

-

Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]

-

ChemTube3D. Fischer indole synthesis -[3][3]-sigmatropic rearrangement. [Link]

-

Semantic Scholar. The Fischer indole synthesis. [Link]

-

National Center for Biotechnology Information. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

-

Scribd. Expt-7 The Fischer Indole Synthesis New. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide on the Role of Acid Catalysts in Fischer Indole Synthesis with Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2][3][4] Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[1][2][5] The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and, in cases of unsymmetrical ketones, regioselectivity.[4][6] This technical guide provides an in-depth exploration of the multifaceted role of acid catalysts in the Fischer indole synthesis, with a particular focus on the complexities introduced by substituted phenylhydrazines.

The Core Mechanism: An Acid-Mediated Cascade

The Fischer indole synthesis proceeds through a well-defined sequence of acid-mediated steps.[7] Understanding this mechanism is paramount to appreciating the critical junctures where the acid catalyst exerts its influence. The reaction is catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃, and FeCl₃).[1][5][8][9][10]

The generally accepted mechanism involves the following key transformations:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[1][7]

-

Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes tautomerization to the corresponding ene-hydrazine intermediate.[1][11]

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, irreversible[1][1]-sigmatropic rearrangement, which is the rate-determining step of the synthesis.[1][5][10][11] This rearrangement forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring.

-

Rearomatization and Cyclization: A subsequent proton transfer restores the aromaticity, leading to a di-imine intermediate. This intermediate then undergoes an intramolecular cyclization to form a five-membered ring.[1][11]

-

Elimination of Ammonia: Finally, the acid-catalyzed elimination of a molecule of ammonia from the cyclic intermediate yields the stable, aromatic indole ring.[1][11]

Caption: The acid-catalyzed mechanism of the Fischer indole synthesis.

The Influence of Phenylhydrazine Substituents: An Electronic Tug-of-War

The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the facility of the Fischer indole synthesis.[12] This influence is primarily exerted on the rate-determining[1][1]-sigmatropic rearrangement.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the aromatic ring. This enhanced nucleophilicity facilitates the[1][1]-sigmatropic rearrangement, thereby increasing the reaction rate and often leading to higher yields.[12][13]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, and halo groups decrease the electron density of the phenyl ring. This deactivation retards the[1][1]-sigmatropic rearrangement, making the reaction more challenging and frequently resulting in lower yields or requiring more forcing conditions.[12][13]

Caption: Influence of substituents on the Fischer indole synthesis.

Catalyst Selection: A Critical Decision Point

The choice of acid catalyst is not merely a matter of convenience; it is a strategic decision that can dictate the success or failure of the synthesis, particularly with challenging substrates. Both Brønsted and Lewis acids are effective, but their modes of action and suitability for different substituted phenylhydrazines can vary significantly.

| Catalyst Type | Examples | Advantages | Disadvantages | Best Suited For |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Readily available, inexpensive, effective for many substrates. | Can be harsh, leading to side reactions or degradation of sensitive products.[6] | Phenylhydrazines with moderately activating or deactivating groups. |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Can be milder than strong Brønsted acids, sometimes offering improved yields and regioselectivity.[4][5][9] ZnCl₂ is a particularly common and effective choice.[7][14] | Can be moisture-sensitive, may require stoichiometric amounts, and can be more expensive. The ammonia byproduct can neutralize the catalyst.[14] | Phenylhydrazines with sensitive functional groups or when milder conditions are required. Also effective for substrates prone to N-N bond cleavage.[12] |

Recent advancements have also explored the use of solid-supported acid catalysts and ionic liquids, which can offer advantages in terms of catalyst recovery and simplified workup procedures.[14][15]

Navigating Reaction Pitfalls: The Challenge of N-N Bond Cleavage

A significant side reaction that can plague the Fischer indole synthesis, particularly with certain substitution patterns, is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[12][16] This pathway competes with the desired[1][1]-sigmatropic rearrangement and is promoted by strong electron-donating groups on the enamine portion of the intermediate (derived from the aldehyde or ketone).[12][16] This is a primary reason why the synthesis of 3-aminoindoles via the classical Fischer method often fails.[12][16] The choice of a milder Lewis acid, such as ZnCl₂, may sometimes improve the outcome for substrates susceptible to this cleavage.[12]

Experimental Protocol: Synthesis of 2,3,5-Trimethylindole

This protocol provides a representative example of a Fischer indole synthesis using a substituted phenylhydrazine and an unsymmetrical ketone, catalyzed by a Brønsted acid.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-tolylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent) to glacial acetic acid.[6]

-

Heat the reaction mixture to reflux with stirring for approximately 2-3 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a 1 M sodium hydroxide solution.

-

Dilute the mixture with water and extract the product with chloroform (3 x volume of the aqueous layer).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,3,5-trimethylindole by recrystallization or column chromatography.

Caption: A typical experimental workflow for the Fischer indole synthesis.

Conclusion

The acid catalyst in the Fischer indole synthesis is far more than a simple proton source; it is a crucial reagent that orchestrates a complex series of transformations. For researchers in drug development and organic synthesis, a nuanced understanding of the interplay between the acid catalyst and the electronic properties of substituted phenylhydrazines is essential for optimizing reaction conditions, maximizing yields, and overcoming common synthetic hurdles. The strategic selection of a Brønsted or Lewis acid, guided by the specific nature of the substrates, remains a key determinant for the successful application of this enduring and powerful synthetic method.

References

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 17, 2026, from [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved January 17, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2490-2498. [Link]

-

Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. Retrieved January 17, 2026, from [Link]

-

Recent development in the technology of Fischer indole synthesis. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54136-54163. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). Journal of the Pharmaceutical Society of Japan, 125(1), 1-19. [Link]

-

Recent Advances in the Construction of Indole Scaffolds. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2490-2498. [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3238. [Link]

-

Why Do Some Fischer Indolizations Fail? (2012). The Journal of organic chemistry, 77(17), 7618-7625. [Link]

-

The Fischer indole synthesis. Part IV. A kinetic investigation. (1950). Journal of the Chemical Society (Resumed), 1814. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 17, 2026, from [Link]

-

Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). YouTube. Retrieved January 17, 2026, from [Link]

-

(PDF) Fischer Indole Synthesis. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Fischer Indole Synthesis. (2021, August 5). YouTube. Retrieved January 17, 2026, from [Link]

-

On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

-

A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (1999). Journal of the American Chemical Society, 121(44), 10251-10263. [Link]

-

Studies on the Fischer indole synthesis. (1969). Chemical Reviews, 69(2), 227-250. [Link]

-

On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (1989). Acta Chemica Scandinavica, 43, 651-659. [Link]

-

Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Mechanistic studies of the Fischer indole reaction. (1996). The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. testbook.com [testbook.com]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Bioactive Indole Derivatives from (4-Bromo-2-methylphenyl)hydrazine

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. This technical guide provides an in-depth exploration of the synthesis of bioactive indole derivatives, with a specific focus on the strategic utilization of (4-bromo-2-methylphenyl)hydrazine as a starting material. We will delve into the venerable Fischer indole synthesis, elucidating its mechanism and providing detailed, field-proven protocols. Furthermore, this guide will examine the influence of the bromo and methyl substituents on the reaction's trajectory and explore the significant anticancer and antimicrobial potential of the resulting 6-bromo-4-methylindole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route for the discovery of novel therapeutic agents.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids, has inspired medicinal chemists to explore its synthetic derivatives for therapeutic applications.[2] These efforts have led to the development of drugs for a multitude of diseases, including cancer, microbial infections, and inflammatory disorders.[1][3]

The strategic introduction of substituents onto the indole core is a key strategy for modulating pharmacological activity. Halogen atoms, particularly bromine, are known to enhance the biological properties of molecules through various mechanisms, including increased lipophilicity and the formation of halogen bonds. The 6-bromoindole moiety, in particular, is a recurring motif in compounds exhibiting potent anticancer and antimicrobial activities.

This guide focuses on a specific and highly useful starting material for accessing these valuable 6-bromoindoles: this compound. The presence of the methyl group at the 2-position and the bromine at the 4-position of the phenylhydrazine ring introduces interesting considerations for synthesis and influences the properties of the final indole products.

The Fischer Indole Synthesis: A Powerful and Versatile Tool

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for the construction of the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[6]

The Core Mechanism: A Step-by-Step Look

The generally accepted mechanism of the Fischer indole synthesis is a fascinating cascade of chemical transformations:[4][7]

-

Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine, in our case this compound, with a ketone or aldehyde to form the corresponding hydrazone.[8]

-

Tautomerization to the Ene-hydrazine: The hydrazone undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.[4]

-

[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak N-N bond.[4]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions yields the aromatic indole ring.[8]

Regioselectivity with this compound

The presence of the methyl group at the ortho-position of the phenylhydrazine ring plays a crucial role in directing the regioselectivity of the Fischer indole synthesis. When an unsymmetrical ketone is used, two different ene-hydrazines can potentially form, leading to two possible indole products. However, the steric bulk of the ortho-methyl group generally directs the cyclization to occur at the less hindered ortho-position (the carbon without the methyl group). This leads to the preferential formation of 4-methyl substituted indoles. Therefore, starting with this compound, the expected major product is a 6-bromo-4-methylindole .

Synthesis of Bioactive 6-Bromo-4-methylindoles: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-bromo-4-methylindole derivatives from this compound using the Fischer indole synthesis.

General Workflow

The synthesis can be performed as a one-pot reaction or with the isolation of the intermediate hydrazone. The one-pot procedure is often more efficient.

Caption: General experimental workflow for the Fischer indole synthesis.

Protocol 1: Synthesis of 6-Bromo-2,4-dimethyl-1H-indole

This protocol details the synthesis of a simple 6-bromo-4-methylindole derivative using acetone as the carbonyl component.

Materials:

-

This compound hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Glacial Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (In situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of ethanol.

-

Add a slight excess of acetone (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Fischer Indole Cyclization: To the reaction mixture, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazine) or anhydrous zinc chloride (1.5-2.0 eq).

-

Heat the reaction mixture to 80-120 °C (depending on the acid catalyst used) and monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-bromo-2,4-dimethyl-1H-indole.

Protocol 2: Synthesis of 6-Bromo-4-methyl-2-phenyl-1H-indole

This protocol outlines the synthesis of an aryl-substituted indole, which often exhibit interesting biological activities.

Materials:

-

This compound

-

Acetophenone

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

Hydrazone Formation: To a solution of this compound (1.0 eq) in ethanol, add acetophenone (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 1-2 hours. Upon cooling, the hydrazone may precipitate. If so, it can be filtered, washed with cold ethanol, and dried.

-

Fischer Indole Cyclization: Add the pre-formed hydrazone to polyphosphoric acid (PPA) at 80-100 °C with stirring.

-

Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it onto ice. Neutralize with saturated sodium bicarbonate solution and extract the product with dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Bioactive 6-Bromo-4-methylindole Derivatives: A Landscape of Therapeutic Potential

While specific studies on the biological activities of a wide range of 6-bromo-4-methylindoles are an emerging area of research, the broader class of 6-bromoindoles has demonstrated significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 6-bromoindole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and leukemia. For instance, 6-bromoisatin, a derivative of 6-bromoindole, has shown significant anti-cancer activity by inhibiting cell viability and inducing apoptosis in colon cancer cells.[4]

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| 6-Bromoisatin | HT29 (Colon) | ~100 µM | [4] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 490 nM | [4] |